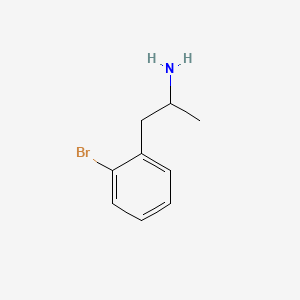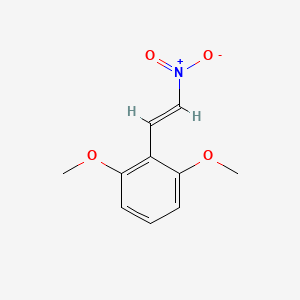
2,6-Dimethoxy-beta-nitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-beta-nitrostyrene is a derivative of beta-nitrostyrene . Beta-nitrostyrene is an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene . It is primarily used as an effective component of an AIDS medicament in the field of medicine .
Synthesis Analysis
The synthesis of 2,6-Dimethoxy-beta-nitrostyrene involves adding materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent into a reaction kettle . The mass ratio of the materials 2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3, and the reaction occurs for 4-10 hours at a temperature of 70-80 ℃ .Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxy-beta-nitrostyrene is C10H11NO4 . Its molecular weight is 209.2 . The InChI string representation of its structure isInChI=1S/C10H11NO4/c1-14-9-3-4-10 (15-2)8 (7-9)5-6-11 (12)13/h3-7H,1-2H3/b6-5+ . Chemical Reactions Analysis
The preparation of phenethylamines and phenylisoproylamines of scientific relevance can be achieved with a NaBH4/CuCl2 system in 10 to 30 minutes via reduction of substituted β-nitrostyrenes . The method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields, respectively, while it has no effect on benzoic acid .Safety and Hazards
Propriétés
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)

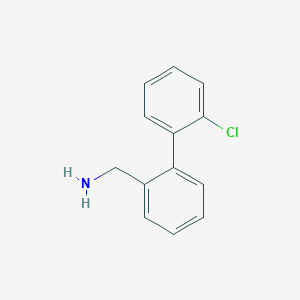

![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

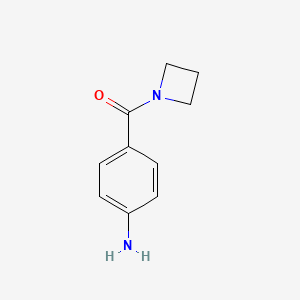
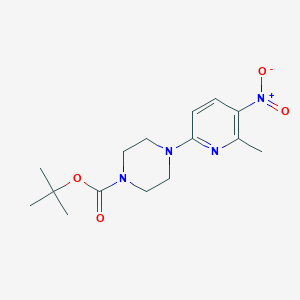
![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)

![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
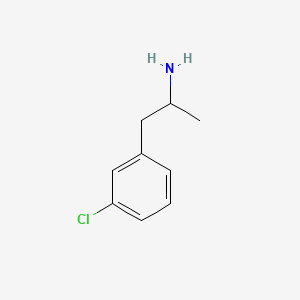
![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)
